(R,R)-Ivosidenib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-Ivosidenib is a chiral small molecule inhibitor that targets isocitrate dehydrogenase 1 (IDH1) mutations. It is primarily used in the treatment of acute myeloid leukemia (AML) and other cancers with IDH1 mutations. The compound is known for its ability to inhibit the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is implicated in the pathogenesis of various cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-Ivosidenib involves several steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry. The process typically involves:
Formation of the chiral intermediate: This step often uses chiral auxiliaries or chiral catalysts to introduce the desired stereochemistry.
Coupling reactions: The chiral intermediate is then coupled with other reactants to form the final product.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and correct stereochemistry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Large-scale reactors: To handle the increased volume of reactants.
Automated systems: For precise control of reaction conditions.
High-throughput purification: Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(R,R)-Ivosidenib undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (R,R)-Ivosidenib is used as a model compound to study chiral synthesis and the effects of stereochemistry on biological activity.
Biology
In biological research, the compound is used to study the role of IDH1 mutations in cancer and to develop new therapeutic strategies targeting these mutations.
Medicine
Medically, this compound is used in the treatment of acute myeloid leukemia and other cancers with IDH1 mutations. It has shown efficacy in reducing the levels of 2-HG and inducing remission in patients with these cancers.
Industry
In the pharmaceutical industry, this compound is used as a lead compound for the development of new drugs targeting IDH1 mutations.
Mechanism of Action
(R,R)-Ivosidenib exerts its effects by inhibiting the mutant IDH1 enzyme, thereby reducing the production of the oncometabolite 2-HG. This reduction in 2-HG levels leads to the reactivation of normal cellular differentiation processes, which are often disrupted in cancer cells. The compound specifically targets the active site of the mutant IDH1 enzyme, preventing its catalytic activity and subsequent production of 2-HG.
Comparison with Similar Compounds
Similar Compounds
Enasidenib: Another IDH inhibitor that targets IDH2 mutations.
AG-120: A compound similar to (R,R)-Ivosidenib but with different stereochemistry.
AG-881: A dual inhibitor targeting both IDH1 and IDH2 mutations.
Uniqueness
This compound is unique in its high specificity for IDH1 mutations and its ability to effectively reduce 2-HG levels. Its chiral nature also contributes to its selectivity and efficacy, distinguishing it from other IDH inhibitors.
Properties
CAS No. |
2408269-66-7 |
---|---|
Molecular Formula |
C28H22ClF3N6O3 |
Molecular Weight |
583.0 g/mol |
IUPAC Name |
(2R)-N-[(1R)-1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25-/m1/s1 |
InChI Key |
WIJZXSAJMHAVGX-RCZVLFRGSA-N |
Isomeric SMILES |
C1CC(=O)N([C@H]1C(=O)N(C2=CC(=CN=C2)F)[C@H](C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.